molecular formula C10H14N2O B1518850 3-(2-aminophenyl)-N-methylpropanamide CAS No. 1018506-37-0

3-(2-aminophenyl)-N-methylpropanamide

Cat. No. B1518850
CAS RN: 1018506-37-0
M. Wt: 178.23 g/mol
InChI Key: SXGFVJFXFLKIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-aminophenyl)-N-methylpropanamide” is a derivative of aminophenyl compounds . These types of compounds often have interesting chemical and biological properties, which makes them subjects of various research studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-aminophenyl)-N-methylpropanamide” would depend on its exact molecular structure. Similar compounds, such as “3-(2-Aminophenyl)-2-propyn-1-ol”, have certain properties that can be determined through various analytical techniques .

Safety and Hazards

Safety data sheets for similar compounds, such as 2-Aminophenol and 4-Aminophenol, indicate that they can be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s important to handle these compounds with care and use appropriate personal protective equipment.

Future Directions

Research into aminophenyl compounds and their derivatives is ongoing, with many potential applications in medicinal chemistry, sensing technologies, and other areas . Future research will likely continue to explore these possibilities and develop new synthetic methods and applications for these compounds.

properties

IUPAC Name

3-(2-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGFVJFXFLKIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651606
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018506-37-0
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-aminophenyl)-N-methylpropanamide
Reactant of Route 2
3-(2-aminophenyl)-N-methylpropanamide
Reactant of Route 3
3-(2-aminophenyl)-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(2-aminophenyl)-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(2-aminophenyl)-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(2-aminophenyl)-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.